Product packaging for Dmps disulfide(Cat. No.:CAS No. 115681-29-3)

Dmps disulfide

Cat. No.: B049616
CAS No.: 115681-29-3
M. Wt: 374.6 g/mol
InChI Key: NJGFGARUAPDZEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dmps disulfide is the oxidized, disulfide-bonded form of the chelating agent 2,3-Dimercapto-1-propanesulfonic acid (DMPS). This compound is of significant interest in research focused on the metabolism and mechanism of action of DMPS, particularly in the context of heavy metal detoxification. Its primary research value lies in its role as a key metabolite, allowing scientists to study the redox cycling and biotransformation of DMPS in biological systems. The mechanism involves the reduction of this compound back to its active, dithiol form in vivo, which then exerts its chelating effect by binding to toxic metals like mercury, lead, and arsenic, facilitating their excretion. Researchers utilize this compound to investigate the pharmacokinetics, bioavailability, and overall efficacy of DMPS-based chelation therapy. It serves as a critical standard in analytical chemistry, enabling the precise quantification of DMPS and its metabolites in plasma, urine, and other biological matrices via techniques such as HPLC and LC-MS. This high-purity compound is essential for advancing studies in toxicology, pharmacology, and the development of novel therapeutic strategies for metal poisoning. Our product is supplied with comprehensive analytical documentation, including HPLC and MS data, to ensure consistency and reliability for your research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O6S6 B049616 Dmps disulfide CAS No. 115681-29-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115681-29-3

Molecular Formula

C6H14O6S6

Molecular Weight

374.6 g/mol

IUPAC Name

2-sulfanyl-3-[(2-sulfanyl-3-sulfopropyl)disulfanyl]propane-1-sulfonic acid

InChI

InChI=1S/C6H14O6S6/c7-17(8,9)3-5(13)1-15-16-2-6(14)4-18(10,11)12/h5-6,13-14H,1-4H2,(H,7,8,9)(H,10,11,12)

InChI Key

NJGFGARUAPDZEY-UHFFFAOYSA-N

SMILES

C(C(CS(=O)(=O)O)S)SSCC(CS(=O)(=O)O)S

Canonical SMILES

C(C(CS(=O)(=O)O)S)SSCC(CS(=O)(=O)O)S

Synonyms

DMPS disulfide
unithiol disulfide
unitiol disulfide

Origin of Product

United States

Synthetic Routes and Formation Pathways of Dmps Disulfide

Chemical Synthesis of 2,3-Dimercapto-1-propanesulfonic Acid Precursors

The synthesis of 2,3-Dimercapto-1-propanesulfonic acid (DMPS), the direct precursor to DMPS disulfide, was first reported in 1956 by V. E. Petrunkin. smolecule.comchemeurope.comwikipedia.org The process begins with the reaction of allyl bromide with sodium sulfite (B76179) in an aqueous medium at temperatures ranging from 50 to 100°C. researchgate.netgoogle.com This initial step yields the intermediate sodium 2-propene-1-sulfonate. google.com

The next stage involves the bromination of this intermediate using molecular bromine under aqueous conditions. researchgate.net Following bromination, the resulting compound is reacted with sodium hydrogen sulfide (B99878) or sodium sulfide in an acidic or alkaline medium to form the sodium salt of 2,3-dimercapto-1-propanesulfonic acid (Na-DMPS), the dithiol precursor. researchgate.netgoogle.com

The development of an industrial process for DMPS synthesis has focused on achieving high purity, which is critical for its applications. google.com A key intermediate in the synthesis is sodium 2-propene-1-sulfonate , formed from the initial reaction of allyl bromide and sodium sulfite. google.com

After the formation of the dithiol, process development involves sophisticated purification steps. One described method involves precipitating the raw DMPS product as a metal complex using salts of lead, zinc, mercury, cadmium, or copper. researchgate.netgoogle.com For instance, the crude product can be precipitated as its lead salt. google.com This metal-thio complex is then suspended in an alcohol, such as methanol, and treated with gaseous hydrogen sulfide. researchgate.netgoogle.com This reaction causes the metal to precipitate out as its sulfide (e.g., lead sulfide), which can be removed by filtration. The desired DMPS product is then recovered from the filtrate, often by evaporation and subsequent recrystallization from a solvent like 90% ethanol (B145695) to achieve high purity. google.com

Oxidative Pathways Leading to this compound Formation

This compound is formed through the oxidation of the two thiol (-SH) groups present in the DMPS molecule, which join to form a disulfide (-S-S-) bond. This transformation can occur through several oxidative pathways.

Thiols, including DMPS, are susceptible to spontaneous oxidation, or autoxidation, in aqueous solutions, particularly in the presence of molecular oxygen. sci-hub.se This reaction is often catalyzed by heavy metal ions and is influenced by the pH of the solution, with oxidation rates sometimes showing a maximum at alkaline pH. sci-hub.se Research has indicated that the interaction of DMPS with biological components, such as erythrocyte membranes, can be accompanied by the generation of oxygen radicals, suggesting a catalyzed oxidation of the thiol groups. amegroups.cn This spontaneous oxidation in solution is a common pathway for the formation of the corresponding disulfide from a thiol precursor. sci-hub.se

The oxidation of DMPS to its disulfide can be induced by specific chemical environments. The interaction with certain metal ions is a key mechanism. For example, the incubation of DMPS with copper ions has been shown to generate oxygen radicals, indicating a metal-induced oxidation process. amegroups.cn

Furthermore, DMPS can act as a reducing agent or antioxidant, becoming oxidized in the process. Studies have shown that DMPS can eliminate reactive oxygen species (ROS) that are generated by other processes, such as arsenic-induced oxidative stress. nih.govnju.edu.cn In this role, the DMPS molecule donates electrons to neutralize the ROS, and in doing so, its own thiol groups are oxidized to form the stable this compound. nih.govnju.edu.cn This induced oxidation is a fundamental aspect of its chemical reactivity in certain biological and chemical systems.

General Methodologies for Disulfide Bond Formation

The conversion of thiols to disulfides is a fundamental transformation in chemistry. tandfonline.com The formation of a disulfide bond, such as in this compound, is an oxidative coupling reaction of two thiol groups. tandfonline.com

The oxidation of thiols is the most common and direct method for synthesizing symmetrical disulfides. thieme-connect.de This process can be achieved using a wide variety of oxidizing agents under diverse reaction conditions. tandfonline.comnih.gov The reaction must be controlled, as over-oxidation can lead to further oxidized sulfur species like thiosulfinates, thiosulfonates, and ultimately sulfonic acids. sci-hub.setandfonline.com

The oxidation can proceed through different mechanisms, including one-electron and two-electron pathways. nih.gov One-electron oxidation generates thiyl radicals, and the recombination of two such radicals forms the disulfide bond. nih.gov Two-electron oxidation pathways often involve the formation of a sulfenic acid (RSOH) intermediate, which then reacts rapidly with another thiol molecule to yield the disulfide. nih.gov

A multitude of reagents have been developed to effect this transformation efficiently and selectively. These range from common laboratory oxidants to specialized catalytic systems. The choice of reagent often depends on the substrate's functional group tolerance, desired reaction conditions (e.g., pH, solvent), and scale. thieme-connect.dethieme-connect.com

The table below summarizes various reagents and methods used for the oxidative conversion of thiols to disulfides.

Oxidizing Agent/MethodConditionsReference(s)
Hydrogen Peroxide (H₂O₂)Catalyzed by iodide ion or iodine. organic-chemistry.org
Hydrogen Peroxide (H₂O₂)In trifluoroethanol (TFE) at room temperature. thieme-connect.com
Dimethyl Sulfoxide (DMSO)Catalyzed by dichlorodioxomolybdenum(VI). organic-chemistry.org
1,3-dibromo-5,5-dimethylhydantoin (DBDMH)Solvent-free or in solution. organic-chemistry.org
Hexamethylenetetramine-bromine complexDichloromethane-water at 30°C. tandfonline.com
Ascorbic Acid (Vitamin C)Catalytic amount in water at room temperature. tandfonline.com
Air/OxygenCatalyzed by metal ions (e.g., Fe³⁺, Cu²⁺). sci-hub.se
Enzymatic MethodsUtilizes enzymes like flavins or cytochromes. thieme-connect.com
Electrochemical MethodsAnodic oxidation of thiols. thieme-connect.dethieme-connect.com

Advanced Analytical Characterization of Dmps Disulfide

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating complex mixtures. For DMPS disulfide and its related thiol forms, High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of thiol compounds and their disulfide counterparts. ust.hksigmaaldrich.com When coupled with a fluorescence detector, the sensitivity of the analysis can be significantly enhanced, which is crucial for detecting trace amounts in biological or environmental samples. ust.hk

However, compounds like DMPS and its disulfide are not naturally fluorescent. To overcome this, a common strategy involves pre-column or post-column derivatization, where the thiol or disulfide is reacted with a fluorescent labeling agent. researchgate.netresearchgate.net A widely used derivatizing agent for thiol groups is N-(1-pyrenyl)maleimide (NPM), which reacts with the sulfhydryl group to form a highly fluorescent adduct. researchgate.net This allows for the sensitive detection of the reduced form of the compound. The resulting fluorescent products can then be separated on a reversed-phase HPLC column and quantified with high precision. researchgate.net

A typical HPLC system for such an analysis would include a quaternary pump, an autosampler, a temperature-controlled column compartment, and a fluorescence detector. ust.hk The separation is generally achieved using a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. researchgate.net

A significant analytical challenge is the differentiation and separate quantification of the reduced thiol form (DMPS) and its oxidized disulfide form (this compound). Several effective strategies have been developed to address this.

One primary method involves comparing chromatographic runs of a sample before and after a reduction step. nih.gov The initial HPLC run shows the profile of all compounds present. The sample is then treated with a reducing agent, such as Dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which cleaves the disulfide bond (S-S) of this compound, converting it into two molecules of the reduced DMPS thiol. researchgate.net A second HPLC analysis is then performed. An increase in the peak corresponding to the reduced DMPS, coupled with the disappearance of the peak corresponding to the disulfide, confirms the initial presence and concentration of this compound.

A more advanced approach utilizes an automated HPLC system with an on-line reduction column. nih.gov In this setup, the sample is passed through a small, packed column containing an immobilized reducing agent before it enters the main analytical column. nih.gov This allows for the efficient and rapid reduction of disulfides within the chromatographic system itself. By running the sample with the reduction column bypassed and then with it in-line, both the oxidized and reduced forms can be identified and quantified in a highly automated and reproducible manner. nih.gov Research has shown that reagents like 2,3-dimercaptopropanesulfonate (DMPS) itself can be an effective reducing agent for releasing bound thiols from disulfide bonds prior to analysis. researchgate.netresearchgate.net

Table 1: Common Reducing Agents for Disulfide Bond Cleavage

Reducing Agent Abbreviation Notes
Dithiothreitol DTT A classic, widely used reducing agent. researchgate.net
Tris(2-carboxyethyl)phosphine TCEP Effective at acidic pH and less prone to oxidizing thiols. nih.gov
2,3-dimercaptopropanesulfonate DMPS Can be used to release other thiols from disulfide linkages. researchgate.net

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure and bonding characteristics of compounds. Photoelectron spectroscopy, in particular, offers unique insights into the electronic environment of the sulfur atoms within disulfide systems.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.govdiva-portal.org When applied to disulfide systems, XPS can directly probe the sulfur atoms and provide detailed information about their bonding environment. acs.orgnasa.gov

Studies on various disulfide molecules adsorbed on surfaces have shown that XPS can distinguish between different sulfur species. acs.org The binding energy of the core electrons is sensitive to the chemical state of the atom. For sulfur, the S 2p core-level spectrum reveals distinct peaks for different forms:

Bound Thiolate (e.g., on a gold surface): The S 2p3/2 peak appears at a binding energy of approximately 162.0 eV. nih.govacs.orgacs.org

Unbound/Physisorbed Thiol or Disulfide: This species is characterized by a higher S 2p3/2 binding energy, typically in the range of 163.5 to 164.0 eV. nih.govacs.org

This difference in binding energy allows researchers to unambiguously identify the presence of disulfide bonds versus covalently bound thiolates on a surface. nih.govacs.org Furthermore, detailed analysis of valence and core photoelectron spectra can provide insights into the C-S-S-C dihedral angle of the disulfide bond and the nature of intermolecular interactions such as hydrogen bonding. aip.orgnih.govresearchgate.net

Table 2: Typical S 2p Binding Energies in Disulfide Systems from XPS

Sulfur Species S 2p3/2 Binding Energy (eV) Reference
Bound Thiolate (on Gold) ~162.0 acs.orgacs.org
Unbound/Physisorbed Disulfide 163.5 - 164.0 acs.org
Iron Sulfide (B99878) (FeS) ~161.0 nasa.gov

Mass Spectrometry-Based Approaches for Disulfide Analogs

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with gas chromatography (GC), it provides a robust method for the identification and quantification of volatile and semi-volatile compounds, including disulfide analogs.

For volatile disulfide compounds like dimethyl disulfide (DMDS), a close structural analog to the core of larger disulfides, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is an exceptionally sensitive and selective analytical method. mdpi.comnih.gov

A validated method for the analysis of DMDS in complex matrices like soil has been developed. mdpi.comnih.gov The typical workflow involves:

Extraction: The target analyte is extracted from the sample matrix using a suitable organic solvent, such as dichloromethane. nih.gov

Cleanup: The extract is purified to remove interfering substances. A combination of materials like multiwalled carbon nanotubes (MWCNT) and biochar can be used for this purpose. nih.gov

GC Separation: The purified extract is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interaction with the GC column. A typical column used is an HP-1MS. google.com

MS/MS Detection: As compounds elute from the GC, they enter the mass spectrometer. The instrument is operated in electron ionization (EI) mode, and tandem mass spectrometry (MS/MS) is used for high selectivity. mdpi.com This involves selecting a specific parent ion for the analyte and then fragmenting it to produce characteristic daughter ions. Monitoring these specific ion transitions allows for highly accurate quantification, even at very low levels. purdue.edunih.gov

For less volatile thiols and disulfides, derivatization is often employed to increase their volatility and improve their chromatographic behavior before GC-MS analysis. acs.orgnih.gov

Table 3: Example GC-MS/MS Parameters for Dimethyl Disulfide (DMDS) Analysis

Parameter Setting Reference
Extraction Solvent Dichloromethane nih.gov
GC Column HP-1MS google.com
Ionization Mode Electron Ionization (EI) at 70 eV mdpi.com
MS Mode Tandem MS (MS/MS) or Selected Ion Monitoring (SIM) mdpi.com
Monitored Ions (m/z) 79, 61, 45 mdpi.com
Ion Source Temp. 230 °C mdpi.com

| Limit of Quantification | 0.05 mg/kg (in soil/cucumber matrix) | nih.gov |

Derivatization Chemistry for Enhanced Analytical Sensitivity

The quantitative analysis of this compound in biological matrices often necessitates derivatization to enhance its detectability, particularly for methods employing fluorescence spectroscopy. Due to the absence of a native fluorophore in the this compound molecule, chemical modification is a prerequisite for sensitive fluorescence-based detection. This process typically involves two key stages: the reductive cleavage of the disulfide bond to yield the monomeric DMPS, followed by the covalent attachment of a fluorescent tag to the newly exposed sulfhydryl groups.

The initial reduction step is critical as common fluorescent derivatizing agents for thiols are unreactive with disulfide bonds. Reagents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are frequently employed to quantitatively reduce the disulfide bridge in this compound, as well as in its mixed disulfides (e.g., with cysteine or albumin), to the monomeric form, 2,3-dimercapto-1-propanesulfonic acid (DMPS). nih.govnih.govresearchgate.netsigmaaldrich.com Once the thiol groups are available, a fluorescent labeling agent is introduced to form a stable, highly fluorescent adduct that can be readily quantified.

The formation of fluorescent adducts is a widely used strategy to achieve low detection limits for DMPS and related thiols in complex samples like plasma and urine. mdpi.com This pre-column derivatization is most commonly performed for analysis by High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector. Two prominent classes of reagents used for this purpose are bimanes and maleimides.

Monobromobimane (mBBr) is a highly specific thiol-derivatizing agent that reacts with the sulfhydryl groups of reduced DMPS to form a stable and intensely fluorescent thioether derivative. mdpi.comsemanticscholar.org The reaction is typically carried out under basic conditions (pH ~9.0-9.5) and proceeds rapidly at room temperature in the dark. mdpi.comsemanticscholar.org The resulting DMPS-bimane adduct can be excited at approximately 378-390 nm and exhibits strong fluorescence emission in the range of 475-492 nm, allowing for sensitive detection. nih.govmdpi.commdpi.com This method has been successfully applied to determine total thiols in biological samples, where a reduction step with sodium borohydride (B1222165) (NaBH₄) or DTT precedes the derivatization with mBBr. mdpi.com A detection limit for DMPS in urine as low as 10 pmol per 20 µL injection has been achieved using this approach. mdpi.com

N-(1-pyrenyl)maleimide (NPM) is another effective fluorescent labeling agent that reacts with thiol groups. researchgate.netnih.govnih.gov The maleimide (B117702) group of NPM undergoes a Michael addition reaction with the sulfhydryl groups of the reduced DMPS. The pyrene (B120774) moiety of the resulting adduct is a potent fluorophore, characterized by a strong UV absorption and high fluorescence quantum yield. For similar thiol adducts, excitation wavelengths are around 330 nm, with emission maxima near 376 nm. researchgate.net This derivatization strategy has proven effective for the sensitive quantification of various low-molecular-weight thiols in biological samples, such as N-acetylcysteine and D-penicillamine, and is applicable to the analysis of DMPS following reductive cleavage. nih.govnih.gov

The selection of the derivatizing agent and the optimization of reaction conditions are critical for achieving the desired sensitivity and selectivity in the analysis of this compound. The tables below summarize the key parameters for the fluorescent derivatization of thiols, which are applicable to DMPS following its reduction from the disulfide form.

Table 1: Reaction Conditions for Fluorescent Derivatization of Thiols

Parameter Monobromobimane (mBBr) N-(1-pyrenyl)maleimide (NPM)
Target Functional Group Thiol (-SH) Thiol (-SH)
Pre-requisite Step Reduction of Disulfide Reduction of Disulfide
Typical Reducing Agents Dithiothreitol (DTT), Sodium Borohydride (NaBH₄), TCEP Dithiothreitol (DTT), TCEP
Reaction pH Basic (approx. 9.0-9.5) Neutral to slightly basic
Reaction Time 10 - 30 minutes ~15 minutes

| Temperature | Room Temperature | Room Temperature |

Table 2: Spectroscopic Properties of Fluorescent Thiol Adducts

Derivatizing Agent Typical Excitation Wavelength (λex) Typical Emission Wavelength (λem)
Monobromobimane (mBBr) 378 - 390 nm 475 - 492 nm

| N-(1-pyrenyl)maleimide (NPM) | ~330 nm | ~376 nm |

Chelation Science and Metal Binding Properties of Dmps Disulfide

Principles of Dithiol-Mediated Chelation with Emphasis on Disulfide Forms

Ligand-Metal Coordination Chemistry of Sulfhydryl Groups

Theoretical Investigations of Coordination Modes (e.g., DFT, XAS)

Advanced analytical techniques like Density Functional Theory (DFT) and X-ray Absorption Spectroscopy (XAS) have been employed to investigate the coordination chemistry of chelating agents like DMPS. nih.govaip.org These methods provide insights into the structural details of the metal-ligand complexes formed. For instance, studies on the complexes of DMPS with cadmium (Cd²⁺) using a combination of XAS, size exclusion chromatography, and DFT have shown that DMPS acts as a true chelator, utilizing its two thiolate groups to bind the metal. nih.gov DFT calculations can also predict the electronic structure and bonding within these complexes, helping to understand their stability and reactivity. mdpi.comresearchgate.net Such theoretical studies are invaluable for elucidating the precise mechanisms of chelation and for the rational design of more effective chelating agents.

Complexation with Transition Metals and Metalloids

Characterization of Formed Metal Complexes

The formation of metal complexes with chelating agents can be characterized using a variety of analytical techniques. Methods such as UV-visible spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis are commonly used to determine the structure and stoichiometry of these complexes. ekb.egugm.ac.idbhu.ac.in For example, studies on transition metal complexes with disulfide-containing ligands have utilized these techniques to confirm the coordination environment around the metal center, which can be tetrahedral or square planar. ekb.eg X-ray crystallography provides definitive structural information, revealing bond lengths and angles within the metal-ligand complex. acs.orgrsc.org Mass spectrometry is another powerful tool for characterizing these complexes in solution. rsc.org

The table below summarizes some of the analytical techniques used in the characterization of metal complexes.

Analytical TechniqueInformation Obtained
UV-Visible SpectroscopyElectronic transitions, coordination geometry
FTIR SpectroscopyFunctional group coordination
NMR SpectroscopyMolecular structure in solution
Elemental AnalysisStoichiometry of the complex
X-ray CrystallographyPrecise 3D molecular structure
Mass SpectrometryMolecular weight and fragmentation patterns

Competition with Endogenous Ligands for Metal Binding

In a biological system, chelating agents like DMPS must compete with a plethora of endogenous ligands for binding to metal ions. nih.govjcimcr.org These endogenous ligands include amino acids (like cysteine), peptides (like glutathione), and proteins (like albumin). nih.govnih.gov Glutathione (B108866) (GSH), a tripeptide with a sulfhydryl group, is present in high concentrations within cells and is a major competitor for metal binding. libretexts.orgescholarship.org Similarly, albumin, the most abundant protein in plasma, has cysteine residues that can bind metals. nih.gov

The effectiveness of a chelating agent is determined by its affinity for the target metal relative to these endogenous ligands. researchgate.net The stability constant of the metal-chelator complex must be sufficiently high to successfully sequester the metal. jcimcr.org The local environment, including pH, can also significantly influence the competition for metal binding. nih.govjcimcr.org For instance, at high pH, some metals may form insoluble hydroxides, making them less available for chelation. nih.gov

Influence of Redox State on Metal Chelation Capacity

The ability of a dithiol chelator to bind metals is intrinsically linked to its redox state. The reduced form, with its free sulfhydryl groups, is the active species for chelation. libretexts.org The oxidized disulfide form, such as DMPS disulfide, is generally considered to have a reduced capacity to chelate metals directly. ontosight.ai However, the disulfide can be reduced back to the active dithiol form within the body, thus acting as a reservoir for the active chelating agent. nih.gov

Biochemical Reactivity and Biological System Interactions of Dmps Disulfide

Redox Dynamics in Biological Microenvironments

The biological activity of DMPS disulfide is intrinsically linked to the redox state of its microenvironment. Within the cell, a reducing environment is maintained by sophisticated enzymatic systems that can readily interact with exogenous disulfides.

The reduction of this compound to its active dithiol form, DMPS, is a critical step for its biological function, such as metal chelation. This conversion is not spontaneous but is catalyzed by cellular machinery designed to maintain redox homeostasis.

In cellular models, the primary enzymatic systems responsible for the reduction of a wide array of disulfide bonds are the thioredoxin (Trx) and glutaredoxin (Grx) systems. nih.govnih.govnih.gov The thioredoxin system, comprising NADPH, thioredoxin reductase (TrxR), and thioredoxin (Trx), facilitates the transfer of reducing equivalents from NADPH to the disulfide substrate. nih.gov TrxR, a flavoenzyme, reduces the active site disulfide of Trx, which then directly reduces the target disulfide bond through a dithiol-disulfide exchange mechanism. nih.govnih.gov

Similarly, the glutaredoxin system relies on glutathione (B108866) reductase (GR), which uses NADPH to maintain a high intracellular ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG). nih.gov Glutaredoxin then uses GSH to reduce protein and small molecule disulfides.

Direct evidence indicates that this compound is a substrate for these reductive pathways. Studies using rat kidney cytosol have demonstrated that this compound is effectively reduced to DMPS. nih.gov This reduction is significantly enhanced by the presence of reduced glutathione (GSH), implicating the glutathione system in its metabolism. nih.gov Furthermore, the reduction of this compound has been shown to occur in the presence of glutathione reductase, confirming the involvement of this key enzyme. nih.gov This intracellular reduction is crucial, as the dithiol form (DMPS) is the active species for chelating heavy metals like mercury. nih.gov

Table 1: Key Enzymatic Systems in Cellular Disulfide Reduction

Enzyme SystemKey ComponentsMechanism of ActionRelevance to this compound
Thioredoxin System NADPH, Thioredoxin Reductase (TrxR), Thioredoxin (Trx)TrxR reduces Trx using NADPH. Reduced Trx then reduces substrate disulfides via dithiol-disulfide exchange. nih.govnih.govInferred to be a potential reduction pathway due to broad substrate specificity.
Glutaredoxin System NADPH, Glutathione Reductase (GR), Glutathione (GSH), Glutaredoxin (Grx)GR reduces GSSG to GSH. Grx uses GSH to reduce substrate disulfides. nih.govDemonstrated to reduce this compound in rat kidney cytosol, a process dependent on GSH and GR. nih.gov

Thiol-disulfide exchange is a fundamental biochemical reaction where a thiolate anion (RS⁻) from a thiol-containing molecule attacks a disulfide bond (R'-S-S-R'). This results in the formation of a new disulfide bond and the release of a new thiol. This reaction is central to the metabolism of this compound and its interaction with the biological environment. nih.gov

The most abundant low-molecular-weight thiol in the cell is glutathione (GSH). nih.gov It plays a pivotal role in reducing disulfide bonds through thiol-disulfide exchange. nih.gov Research has explicitly shown that the reduction of this compound in kidney cytosol is dependent on GSH, proceeding via a glutathione-disulfide exchange reaction. nih.gov This reaction likely involves an initial attack by a GSH molecule on the this compound, forming a mixed disulfide (DMPS-S-S-G), which is then attacked by a second GSH molecule to release the fully reduced DMPS and one molecule of GSSG.

Beyond glutathione, this compound can also interact with cysteine residues present in proteins. A significant finding is that after administration, DMPS is found bound to plasma albumin through a mixed disulfide linkage. nih.gov This indicates a thiol-disulfide exchange between the thiol group of a cysteine residue on albumin and a this compound molecule, or oxidation of DMPS thiol with a cysteine disulfide on the protein. This interaction is stable, with the DMPS-albumin complex having a long half-life, suggesting it may act as a circulating reservoir of DMPS that can be released slowly by further reduction. nih.gov Additionally, mixed disulfides of DMPS and cysteine have been identified in urine, further confirming the occurrence of these exchange reactions in vivo. nih.gov

Interaction with Biological Macromolecules and Pathways

As an exogenous disulfide, this compound has the potential to interact with and influence the state of biological macromolecules, particularly proteins where disulfide bonds are crucial for structure and function.

Disulfide bonds are covalent links that are critical for the stability and native conformation of many proteins, especially those destined for secretion from the cell. nih.gov The formation of these bonds, known as oxidative protein folding, is a complex process that helps to lock a protein into its correct three-dimensional structure. nih.govnih.gov

There is no evidence to suggest that this compound is a natural or physiological agent in the protein folding process within the cell. However, in the context of in vitro biochemical studies, disulfide-containing compounds can be used as oxidizing agents to facilitate the formation of disulfide bonds during the refolding of denatured proteins. The ability of this compound to participate in thiol-disulfide exchange reactions suggests it could theoretically be used in such model systems to drive the oxidation of free thiols on a polypeptide chain, thereby promoting the formation of stabilizing disulfide bridges. This application would be purely for experimental purposes in a controlled laboratory setting.

The function of certain proteins can be dynamically regulated by the cleavage or formation of specific, often allosteric, disulfide bonds. This redox switching mechanism can alter a protein's activity, its ability to bind to other molecules, or its susceptibility to degradation.

The interaction of DMPS with plasma albumin via a mixed disulfide bond is a clear example of how it can modulate a protein's properties. nih.gov By binding to albumin, the pharmacokinetics of DMPS are altered, creating a stable, long-circulating complex. nih.gov This binding effectively modulates albumin's role as a transport protein, making it a carrier for DMPS. The release of DMPS from this complex would require the reductive cleavage of this mixed disulfide bond, likely by endogenous thiols like GSH or by the thioredoxin system. nih.gov This interaction highlights how an exogenous disulfide can co-opt biological macromolecules, influencing their function and its own metabolic fate.

Role in Model Biochemical Reaction Systems

In addition to its direct biological interactions, this compound serves as a useful compound in model biochemical reaction systems to probe the function of redox enzymes and pathways.

Given the confirmed reduction of this compound by glutathione and glutathione reductase, it can be employed as a model substrate in biochemical assays to study the kinetics and inhibition of these enzymes. nih.gov For example, the activity of glutathione reductase can be monitored by measuring the NADPH consumption that occurs in the presence of this compound.

Furthermore, its reaction with thiols can be utilized in systems designed to study thiol-disulfide exchange reactions. The well-defined chemical nature of this compound makes it a suitable tool for investigating the reactivity of various biological thiols or for studying the mechanisms of enzymes that catalyze these exchange reactions, such as protein disulfide isomerase (PDI).

Influence on Aldehyde-Biogenic Amine Interactions in Vitro

No research findings or data tables are available in the reviewed literature to populate this section.

Table of Compounds Mentioned:

Since no article content could be generated, there are no compounds to list in this table.

Computational and Theoretical Chemistry Studies of Dmps Disulfide and Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and reactivity of DMPS disulfide. These in silico techniques offer insights that are often difficult to obtain through experimental methods alone.

Ab Initio and Density Functional Theory (DFT) Applications

Ab initio and Density Functional Theory (DFT) methods are powerful tools for studying the molecular structure and vibrational frequencies of molecules like this compound. DFT, in particular, has been successfully used to investigate the interaction of the reduced form, DMPS, with heavy metals like mercury. In such studies, DFT calculations help in understanding the chemistry of interaction between the thiol groups and metal ions nih.gov. For this compound, these methods can be employed to determine optimized geometries, bond lengths, and angles, particularly focusing on the disulfide bridge.

DFT calculations can also elucidate the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy and distribution of these frontier orbitals are key to understanding the molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack and its behavior in redox reactions. The stability of disulfide bonds is significantly influenced by their chemical environment, and theoretical computations can help rationalize experimental observations of reactivity nih.gov. For instance, DFT has been used to calculate S-S bond dissociation energies in various disulfides, providing insights into their stability researchgate.net.

Redox Potential Calculations and Mechanistic Insights

The ability to predict redox potentials through computational methods is highly valuable for understanding the behavior of disulfide-containing molecules. DFT-based protocols have been developed for the accurate calculation of redox potentials of various compounds rsc.orgresearchgate.net. These methods typically involve calculating the Gibbs free energy change of the redox reaction, often employing a Born-Haber cycle that considers both gas-phase energies and solvation free energies researchgate.net.

For this compound, calculating the redox potential provides a quantitative measure of its stability relative to its reduced thiol form, DMPS. This is crucial for understanding its role in biological and chemical systems. The accuracy of these calculations can be influenced by the choice of functional, basis set, and the model used to account for solvent effects dtu.dkamazonaws.com. By applying such computational protocols, one can gain mechanistic insights into the thiol-disulfide exchange reactions involving DMPS and its disulfide, which are fundamental to its action as a chelating agent.

Molecular Modeling and Simulation Approaches

While quantum chemical calculations provide detailed electronic information, molecular modeling and simulation techniques are used to study the dynamic behavior of this compound and its interactions with its environment over time.

Molecular Dynamics (MD) Simulations of Disulfide Systems

Molecular dynamics (MD) simulations are a powerful tool to study the conformational dynamics and interactions of molecules in solution. MD simulations have been used to evaluate the behavior of chelating agents in aqueous systems, providing insights into their binding modes and interactions with biological targets nih.gov. For this compound, MD simulations can be employed to study its behavior in an aqueous environment, examining its conformational flexibility, hydration, and potential for aggregation.

Simulations can also model the dynamic formation and breaking of disulfide bonds, which is a complex process crucial in protein folding and other biochemical pathways nih.govresearchgate.net. While these advanced methods are often applied to large biomolecules, the principles can be adapted to study the dynamics of smaller disulfide-containing molecules like this compound, particularly in the context of its interactions with other molecules or surfaces.

Predicting Interactions in Complex Chemical Environments

Computational methods are increasingly used to predict the interactions of molecules in complex environments, such as biological systems. For chelating agents like DMPS, computational studies have been used to understand their binding to target metals nih.gov. In the case of this compound, computational models can predict how it might interact with other molecules, including proteins and membranes.

These predictive models can be based on machine learning approaches, which use features derived from the molecule's structure and properties to predict its behavior and interactions researchgate.netnih.govnih.gov. For instance, such methods could be used to predict the propensity of the this compound to participate in thiol-disulfide exchange reactions with cysteine residues in proteins, a key aspect of its biological activity.

Rational Design Principles for Novel Disulfide-Based Ligands

The insights gained from computational studies of DMPS and its disulfide can be leveraged for the rational design of new molecules with tailored properties. Computational methods provide a basis for designing novel chelating agents or other functional molecules based on a disulfide scaffold nih.govresearchgate.net.

By understanding the structure-property relationships through quantum chemical calculations and molecular simulations, it is possible to modify the this compound structure to enhance specific characteristics, such as metal binding affinity, redox potential, or biological stability. For example, DFT calculations can guide the design of new chelators by predicting their interaction energies with target ions nih.gov. Similarly, computational tools developed for the rational design of disulfide bonds in proteins can be adapted to engineer novel small molecules with specific geometric and energetic properties nih.govnih.gov. This in silico approach accelerates the discovery and development of new functional molecules by allowing for the virtual screening and optimization of candidates before their chemical synthesis and experimental testing.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.